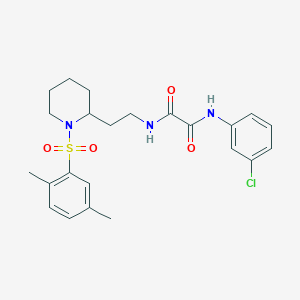

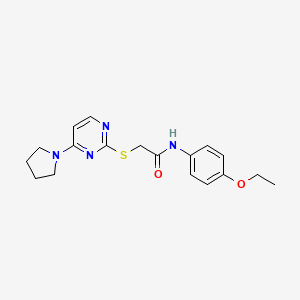

![molecular formula C9H9N3OS B2850066 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 850628-76-1](/img/structure/B2850066.png)

5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of molecules known as fused pyrimidines . Fused pyrimidines are privileged kinase scaffolds and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . Heating with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . The structure of a 5-HT6 antagonist should contain two hydrophobic areas, aromatic (heterocyclic) mono- or polycycles separated by a hydrogen bond acceptor, such as a sulfonyl group .Chemical Reactions Analysis

5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity . An autocatalytic photochemical dehydrogenation process has been developed by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Scientific Research Applications

Anticancer Agents

Pyrido[2,3-d]pyrimidines have been found to have antitumor activity . They can target different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Agents

These compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics.

CNS Depressants

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activity . This suggests they could be used in the treatment of conditions such as anxiety, insomnia, and seizures.

Anticonvulsant Agents

The anticonvulsant activity of these compounds could make them useful in the treatment of conditions like epilepsy.

Antipyretic Agents

Pyrido[2,3-d]pyrimidines also have antipyretic (fever-reducing) properties . This could make them useful in the treatment of conditions that cause fever.

Kinase Inhibitors

Fused pyrimidines, such as the 2-amino-pyrido[3,4-d]pyrimidine core, are privileged kinase scaffolds . They have been found to be closely linked to tumour proliferation and survival, making kinase inhibition an effective treatment for cancer .

Future Directions

The future directions for “5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” could involve further exploration of its potential as a kinase inhibitor . The development of an autocatalytic photochemical dehydrogenation process also opens up new possibilities for the synthesis of C5–C6 unsaturated compounds .

properties

IUPAC Name |

5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPYQIHQFJOCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NC(=NC=C12)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

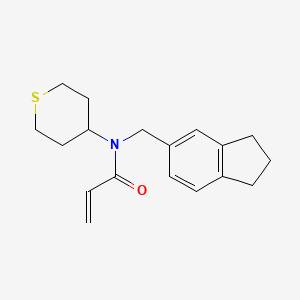

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)

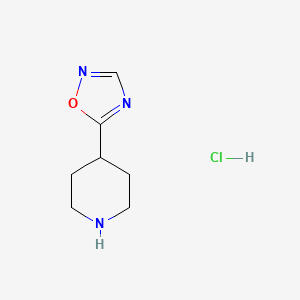

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2849987.png)

![(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2849991.png)

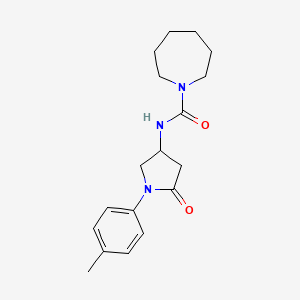

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)

![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide](/img/structure/B2850002.png)